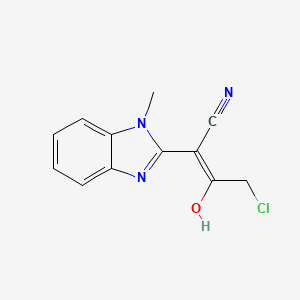

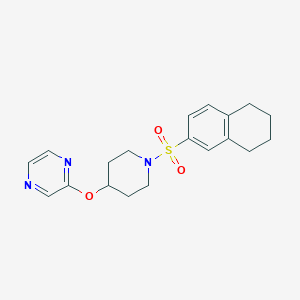

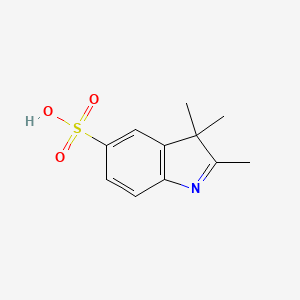

4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile and related compounds involves several key chemical reactions. One method utilized nitriles in organic synthesis to create new benzothiazole derivatives, showing the compound's potential for generating a variety of chemical structures (Zaki et al., 2006). Another approach involved one-pot, simple, and facile synthesis techniques to efficiently produce derivatives in excellent yields, highlighting the compound's versatility and the efficiency of its synthesis processes (Nassiri, 2023).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized by various spectroscopic techniques. Studies have detailed the compound's structure through methods such as NMR, IR, EI-MS, and elemental analyses, providing comprehensive insights into its molecular configuration and contributing to a deeper understanding of its chemical behavior (Nassiri, 2023).

Chemical Reactions and Properties

The reactivity and chemical properties of this compound have been explored through its reactions with various agents. For example, it has been used as a precursor for synthesizing several new benzothiazole derivatives, reacting with aniline, hydrazine hydrate, ethanolamine, and ethyl glycinate hydrochloride (Zaki et al., 2006). These reactions underscore the compound's utility in synthesizing a wide range of chemical entities, demonstrating its importance in organic synthesis.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile has been utilized in the synthesis of various heterocyclic compounds. This includes the formation of new benzothiazole derivatives, as demonstrated by Zaki et al. (2006), where compound 2 reacted with various agents like aniline and hydrazine hydrate to yield benzothiazole derivatives (Zaki, Fadda, Samir, & Amer, 2006). Khilya et al. (2011) explored the synthesis of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles through reactions involving azolylacetonitriles, leading to the development of efficient methods for the preparation of these compounds (Khilya, Volovnenko, Turov, Zubatyuk, Shishkin, & Volovenko, 2011).

Development of Pyrrole Derivatives

This compound is also integral in the creation of pyrrole derivatives. Tverdokhlebov et al. (2007) demonstrated the preparation of 2-(1-substituted-2-amino-4,5-dihydro-4-oxopyrrol-3-yl)-1,3-dimethylbenzimidazolium and -3-methylbenzothiazolium chlorides through its reaction with primary amines. These derivatives were shown to be synthetic equivalents of 2-aminopyrrole-3-carboxaldehydes, indicating their potential in various synthetic applications (Tverdokhlebov, Denisenko, Tolmachev, & Volovenko, 2007).

Anticancer Agent Synthesis

In the field of medicinal chemistry, this compound has been used to synthesize derivatives with potential anticancer properties. Yılmaz et al. (2015) synthesized derivatives from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide), demonstrating significant proapoptotic activity in melanoma cell lines, suggesting its potential in cancer treatment research (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Synthesis of Coumarin Derivatives

Dekić et al. (2007) used 4-chloro-2-oxo-2H-chromene-3-carbonitrile to synthesize new coumarin derivatives. These reactions were carried out under catalytic conditions, resulting in novel compounds with potential applications in various fields of chemistry (Dekić, Dekić, Vučić, Dekić, & Dekic, 2007).

Synthesis of Antioxidant and Antimicrobial Agents

Further applications include the synthesis of compounds with antioxidant and antimicrobial properties. For instance, Gouda (2012) explored the synthesis of pyrazolopyridine derivatives with significant antioxidant activities (Gouda, 2012). Horishny and Matiichuk (2020) synthesized derivatives evaluated for antimicrobial activity, showing effectiveness against gram-positive bacteria (Horishny & Matiichuk, 2020).

Cardioprotective Applications

Drapak et al. (2019) synthesized 2-arylimino-1,3-thiazole derivatives, demonstrating moderate to high cardioprotective effects in vitro, indicating its potential in cardiovascular drug development (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019).

properties

IUPAC Name |

(Z)-4-chloro-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-16-10-5-3-2-4-9(10)15-12(16)8(7-14)11(17)6-13/h2-5,17H,6H2,1H3/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWILXDFKUQCMPO-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=C(CCl)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C(/CCl)\O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

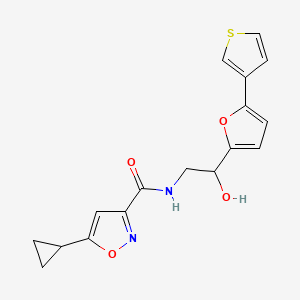

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)

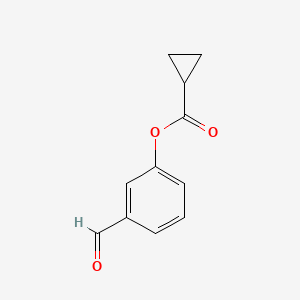

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)

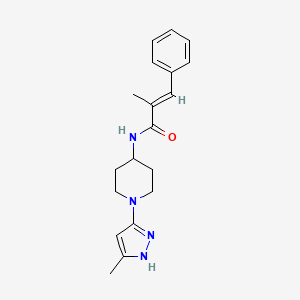

![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)

![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)